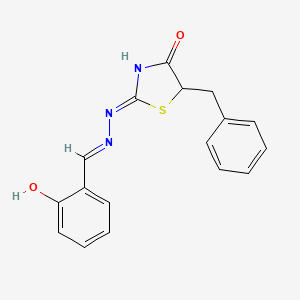![molecular formula C16H18ClNO3 B3720124 5-(2-chlorophenyl)-2-{[(3-hydroxypropyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B3720124.png)
5-(2-chlorophenyl)-2-{[(3-hydroxypropyl)amino]methylene}-1,3-cyclohexanedione
Übersicht
Beschreibung
5-(2-chlorophenyl)-2-{[(3-hydroxypropyl)amino]methylene}-1,3-cyclohexanedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CHD and has been found to have various biochemical and physiological effects, making it a valuable tool for researchers in the field of medicine and biology.
Wirkmechanismus
The mechanism of action of CHD is not fully understood, but it is believed to involve the chelation of zinc ions. CHD has been found to bind specifically to zinc ions, leading to a change in its fluorescent properties. This property has been extensively studied and has led to the development of various assays for the detection of zinc ions in biological samples.
Biochemical and Physiological Effects:
CHD has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties and to protect against oxidative stress. CHD has also been found to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines. Additionally, CHD has been found to have neuroprotective properties and to protect against neuronal damage.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CHD is its high sensitivity and selectivity for zinc ions. This property makes it a valuable tool for researchers studying zinc-dependent processes in biological systems. However, CHD also has some limitations. It is a relatively large molecule, which can limit its ability to penetrate cell membranes. Additionally, CHD can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the use of CHD in scientific research. One potential application is in the study of zinc-dependent enzymes and their role in disease. CHD could also be used as a tool for the detection of zinc ions in living cells, allowing researchers to study the dynamics of zinc ion signaling. Additionally, the development of new fluorescent probes based on the structure of CHD could lead to the discovery of new properties and applications.
Wissenschaftliche Forschungsanwendungen
CHD has been found to have various applications in scientific research. One of the most significant uses of CHD is as a fluorescent probe for the detection of zinc ions in biological samples. This property has been extensively studied, and CHD has been found to be a highly sensitive and selective probe for zinc ions.
Eigenschaften
IUPAC Name |
5-(2-chlorophenyl)-3-hydroxy-2-(3-hydroxypropyliminomethyl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c17-14-5-2-1-4-12(14)11-8-15(20)13(16(21)9-11)10-18-6-3-7-19/h1-2,4-5,10-11,19-20H,3,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHFPHTXCMUTZHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NCCCO)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200621 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2,3-dichlorophenyl)amino]-5-(2-furylmethylene)-1,3-thiazol-4(5H)-one](/img/structure/B3720064.png)

![2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B3720074.png)

![5-(4-fluorobenzylidene)-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B3720078.png)
![2-[(4-bromophenyl)amino]-5-(2-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B3720082.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]acetamide](/img/structure/B3720096.png)
![2-[(2,3-dimethylphenyl)amino]-5-(2-fluorobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B3720099.png)
![5-[2-chloro-3-(4-nitrophenyl)-2-propen-1-ylidene]-2-[(4-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B3720111.png)
![2-({[4-chloro-3-(trifluoromethyl)phenyl]amino}methylene)-5-phenyl-1,3-cyclohexanedione](/img/structure/B3720118.png)
![2-{[(2-benzoyl-4-chlorophenyl)amino]methylene}-5-(4-methoxyphenyl)-1,3-cyclohexanedione](/img/structure/B3720138.png)
![2-[(2,3-dichlorophenyl)amino]-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B3720140.png)
![N-(4-chlorophenyl)-N'-{[(4,6-dimethyl-2-pyrimidinyl)amino][(3-methoxyphenyl)amino]methylene}urea](/img/structure/B3720159.png)